molecular formula C13H18N2O3 B14020915 Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate

Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate

Cat. No.: B14020915
M. Wt: 250.29 g/mol
InChI Key: XWEDUWZFKDUGMQ-LBPRGKRZSA-N
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Description

Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate is an organic compound that features a benzyl group attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate typically involves the reaction of benzyl chloroformate with (S)-6-hydroxy-1,4-diazepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the benzyl group can result in various benzyl derivatives.

Scientific Research Applications

Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s ability to bind to proteins or enzymes, affecting their activity. The diazepane ring may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar in structure but lacks the diazepane ring.

    Benzyl benzoate: Contains a benzyl group but has different functional groups.

    Benzylpenicillin: A penicillin derivative with a benzyl group.

Uniqueness

Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate is unique due to the presence of both a benzyl group and a diazepane ring. This combination provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1

InChI Key

XWEDUWZFKDUGMQ-LBPRGKRZSA-N

Isomeric SMILES

C1CN(C[C@H](CN1)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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